N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine
Description
N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Properties
Molecular Formula |
C18H19ClN4O |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C18H19ClN4O/c1-22(17-4-2-3-9-20-17)14-7-10-23(11-8-14)18-21-15-12-13(19)5-6-16(15)24-18/h2-6,9,12,14H,7-8,10-11H2,1H3 |
InChI Key |
VNXKVUVJVVUKKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC3=C(O2)C=CC(=C3)Cl)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multiple steps:
Formation of the Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring. This can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative under dehydrating conditions.
Chlorination: The benzoxazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Piperidine Derivative Formation: The next step involves the synthesis of the piperidine derivative. This can be done by reacting piperidine with a suitable alkylating agent.
Coupling Reaction: Finally, the benzoxazole and piperidine derivatives are coupled together using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the benzoxazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine
- 5-chloro-1,3-benzoxazol-2-yl derivatives
- Piperidinyl benzoxazole derivatives
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities. The presence of the benzoxazole ring, piperidine moiety, and pyridine group in a single molecule allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
This compound’s unique combination of structural elements and its ability to undergo diverse chemical reactions make it a valuable tool in scientific research and potential therapeutic development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
